molecular formula C8H4F2N2O4 B12868697 2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole

2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole

Cat. No.: B12868697
M. Wt: 230.12 g/mol
InChI Key: YCIBSXUCRYFCST-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with difluoromethyl ether in the presence of a base to form the desired oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazole ring can interact with various biological macromolecules. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
  • 2-(Naphthalen-2-yl) oxazole
  • 2-(4-Phenoxyphenyl) oxazole

Uniqueness

2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C8H4F2N2O4

Molecular Weight

230.12 g/mol

IUPAC Name

2-(difluoromethoxy)-4-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-6-4(12(13)14)2-1-3-5(6)15-8/h1-3,7H

InChI Key

YCIBSXUCRYFCST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

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